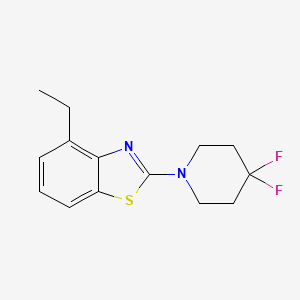

![molecular formula C13H21N5O4S B6473642 N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640892-83-5](/img/structure/B6473642.png)

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .

Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Chemical Reactions Analysis

DMTMM can be used to synthesize other carboxylic functional groups such as esters and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Physical And Chemical Properties Analysis

DMTMM has a molar mass of 276.72 g/mol . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .Wirkmechanismus

Target of Action

It’s structurally related to dmtmm (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound likely interacts with its targets through a mechanism similar to DMTMM. The carboxylic acid reacts with DMTMM to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the synthesis of amides, esters, and other carboxylic acid derivatives. The activation of the carboxylic acid followed by nucleophilic attack by another molecule is a common theme in these pathways .

Pharmacokinetics

The related compound dmtmm is typically used in its chloride form, suggesting that it may be soluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of amides, esters, and other carboxylic acid derivatives. The by-product of the reaction with DMTMM (2-hydroxy-4,6-dimethoxy-1,3,5-triazine, HO-MDT) is highly water-soluble and can be easily removed from the main reaction product .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, the reaction with DMTMM can be carried out under atmospheric conditions .

Eigenschaften

IUPAC Name |

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4S/c1-21-12-14-11(15-13(16-12)22-2)18-7-3-4-9(8-18)17-23(19,20)10-5-6-10/h9-10,17H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVYUPBIPYKICI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473565.png)

![5-chloro-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B6473576.png)

![1-{4-[4-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473577.png)

![N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6473583.png)

![6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6473590.png)

![N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6473606.png)

![1-(3,4-dichlorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6473611.png)

![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6473620.png)

![4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473624.png)

![N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473650.png)

![1-ethyl-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide](/img/structure/B6473660.png)

![4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B6473662.png)

![2-(pyrrolidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B6473670.png)